molecular formula C17H15FN4OS B6557971 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]acetamide CAS No. 1040651-83-9

2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B6557971
CAS No.: 1040651-83-9
M. Wt: 342.4 g/mol
InChI Key: JOORWJNGZWABOE-UHFFFAOYSA-N
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Description

2-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]acetamide is a heterocyclic acetamide derivative featuring a central 1,3-thiazole ring substituted at position 2 with a 4-fluorophenylamino group and at position 4 with an acetamide moiety linked to a pyridin-3-ylmethyl group. This structure combines pharmacophoric elements known to enhance bioactivity: the thiazole core contributes to metabolic stability and hydrogen bonding, the 4-fluorophenyl group modulates lipophilicity and target affinity, and the pyridine moiety improves solubility and π-stacking interactions .

Properties

IUPAC Name

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS/c18-13-3-5-14(6-4-13)21-17-22-15(11-24-17)8-16(23)20-10-12-2-1-7-19-9-12/h1-7,9,11H,8,10H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOORWJNGZWABOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: This step involves the cyclization of a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Fluorophenyl Group: The thiazole intermediate is then reacted with 4-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amine linkage.

    Attachment of the Pyridinylmethyl Group: Finally, the compound is alkylated with a pyridinylmethyl halide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), which may reduce the thiazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA, acetic acid, and dichloromethane (DCM) as solvent.

    Reduction: NaBH4, LiAlH4, ethanol, and tetrahydrofuran (THF) as solvent.

    Substitution: Amines, thiols, DCM, and basic conditions (e.g., sodium hydroxide).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites, thereby exerting its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name / ID Core Structure Substituents (Thiazole Position 2/4) Key Bioactivity/Properties Reference ID
Target Compound 1,3-Thiazole 2: 4-Fluorophenylamino; 4: Pyridin-3-ylmethyl N/A (Theoretical) -
2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide 1,3-Thiazole 2: 4-Fluorophenyl; 4: Triazolo-pyridinylethyl Enhanced π-stacking due to fused triazolo-pyridine; potential CNS activity
2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide 1,3-Thiazole 2: 4-Methoxyphenyl; 4: Acetamide (pyridin-3-yl) Reduced lipophilicity vs. fluoro analogs; antimicrobial applications
BAY 57-1293 (Pritelivir) 1,3-Thiazole 2: Methyl-sulfamoyl; 4: 4-(Pyridin-2-yl)phenyl Potent antiviral (HSV-1/2 helicase inhibition)
2-{[4-Amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide 1,2,4-Triazole Triazole-thione; 3-Fluoro-4-methylphenyl Antioxidant and anti-inflammatory activity

Key Observations :

  • Thiazole vs. Triazole Cores : Thiazole-based compounds (e.g., BAY 57-1293) often exhibit superior metabolic stability compared to triazole analogs, which may degrade faster in vivo .
  • Fluorophenyl vs.
  • Pyridine Substituents : The pyridin-3-ylmethyl group in the target compound may improve solubility in polar solvents vs. the triazolo-pyridinylethyl group in , which adds steric bulk.

Pharmacological Activity Trends

  • Antiviral Activity: BAY 57-1293 (EC₅₀ = 0.03 µM against HSV-1) demonstrates that thiazole-acetamide scaffolds with pyridine/phenyl substituents are potent antiviral agents. The target compound’s 4-fluorophenylamino group may further optimize target binding through hydrogen bonding .
  • Antimicrobial Activity : Triazole-thione analogs (e.g., ) show MIC values of 8–32 µg/mL against S. aureus and E. coli, suggesting that the thiazole core in the target compound could be similarly effective if modified with electron-withdrawing groups .

Challenges and Opportunities

  • Bioavailability : The pyridin-3-ylmethyl group may enhance solubility but could also increase susceptibility to CYP450 metabolism. Structural analogs like mitigate this via bulky substituents.
  • Toxicity : Fluorophenyl groups are associated with off-target effects in some kinase inhibitors; substitution with chlorine (e.g., ) or methoxy groups () may reduce toxicity.
  • Structural Optimization : Introducing sulfamoyl (as in BAY 57-1293) or triazole-thione () groups could diversify pharmacological profiles.

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